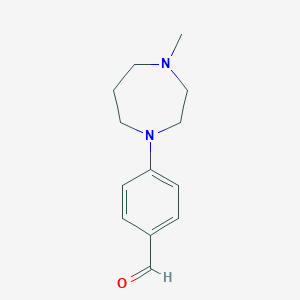

4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde and related compounds often involves multicomponent reactions and cyclization processes. For instance, one study detailed the reaction of 2,3-diaminopyridine with benzoylacetone to obtain intermediate compounds, which were then treated with aromatic aldehydes to yield a series of tetrahydropyrido[2,3-b][1,4]-diazepin-2-ylidene derivatives (Liszkiewicz, 2002). These processes highlight the complexity and versatility in synthesizing diazepane-containing compounds.

Molecular Structure Analysis

Molecular structure analyses of compounds similar to 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde, such as benzodiazepines, reveal detailed insights into their chemical nature. Studies utilizing NMR, UV-VIS, and IR spectroscopy, alongside computational methods like density functional theory (DFT), provide a comprehensive understanding of the molecular geometry, electronic structure, and potential reactivity of these compounds (Baul et al., 2009).

Chemical Reactions and Properties

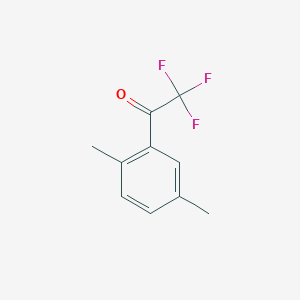

The chemical reactivity of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde derivatives involves various bond formations and cleavages, highlighting the compound's versatility in organic synthesis. For example, a novel formal [4 + 2+1] annulation involving aryl methyl ketones and 2-aminobenzyl alcohols has been reported for the synthesis of benzo[e][1,4]diazepin-3-ones, showcasing dual C-O bond cleavage and diverse seven-membered ring lactam formations (Geng et al., 2019).

Applications De Recherche Scientifique

Antiproliferative Activity

4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde and related compounds have been studied for their antiproliferative activity. Specifically, derivatives of this compound have been tested against various human cancer cell lines, showing cytotoxic activity in vitro. This suggests potential applications in cancer research and therapy (Liszkiewicz, 2002).

Synthesis of Benzo[e][1,4]diazepin-3-ones

Research has focused on the synthesis of benzo[e][1,4]diazepin-3-ones, a class of compounds that include derivatives of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde. These compounds have been synthesized through novel reactions, demonstrating potential applications in medicinal chemistry and drug development (Geng et al., 2019).

Molecular Docking Studies

Some studies have utilized molecular docking techniques to analyze the interactions of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde derivatives with biological targets. These studies help in understanding the potential therapeutic applications of these compounds (Malathi & Chary, 2019).

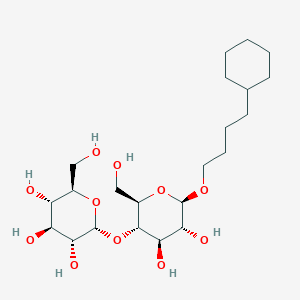

Catalytic Applications

The compound and its derivatives have been explored for catalytic applications, particularly in olefin epoxidation. Studies have examined the effect of ligand structures on the catalytic efficiency and selectivity, contributing to the field of catalysis (Saravanan, Sankaralingam, & Palaniandavar, 2014).

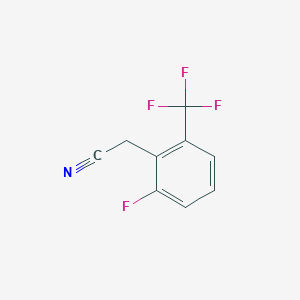

Synthesis of Benzodiazepine Derivatives

Research has also focused on developing new methodologies for synthesizing benzodiazepine derivatives, including those related to 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde. These methods emphasize operational simplicity and high yield, which are important for pharmaceutical applications (Tan, Wang, Xu, & Hu, 2020).

Antimicrobial and Anticancer Studies

Derivatives of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde have been synthesized and evaluated for antimicrobial and anticancer activities. These studies contribute to the discovery of new therapeutic agents (Verma et al., 2015).

Propriétés

IUPAC Name |

4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-14-7-2-8-15(10-9-14)13-5-3-12(11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMHNZCHZCRCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617153 | |

| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |

CAS RN |

166438-86-4 | |

| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

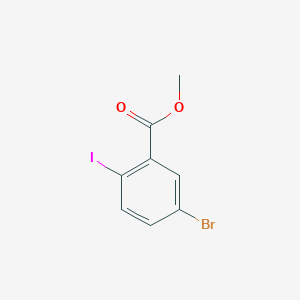

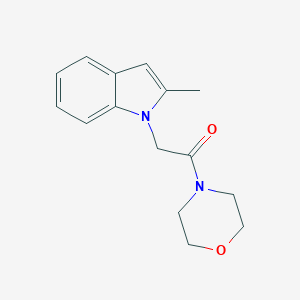

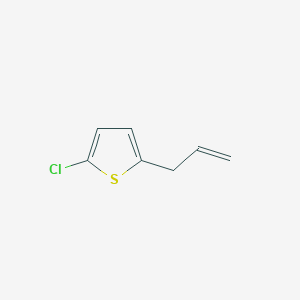

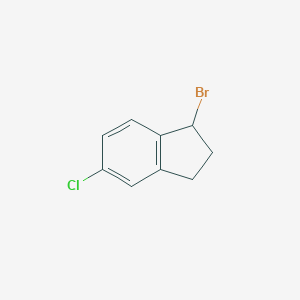

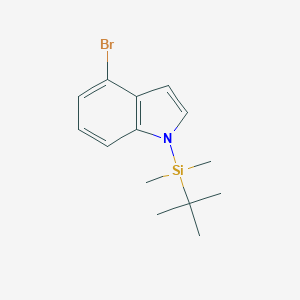

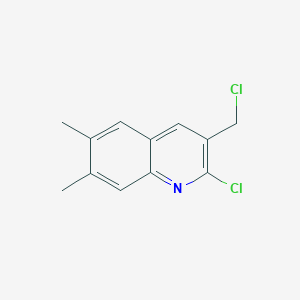

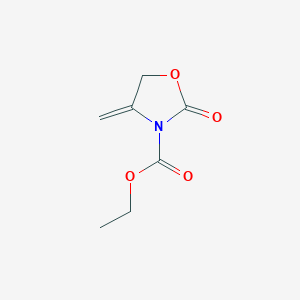

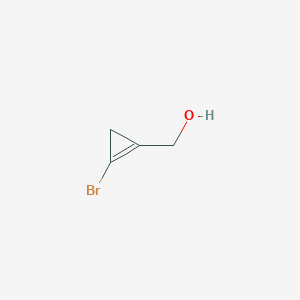

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)

![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)